5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core. This compound is characterized by the presence of multiple functional groups, including bromophenyl, hydroxy, methoxy, and benzoyl groups. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or a brominating agent.
Addition of the Hydroxy Group: Hydroxylation can be performed using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Methoxy and Benzoyl Groups: These groups can be introduced through nucleophilic substitution reactions or Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols, alkoxides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its structural complexity and functional groups.
Medicine
Drug Development: Investigation of its potential as a therapeutic agent for various diseases.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrNO5/c1-14-13-17(30-3)9-10-18(14)21(26)19-20(15-5-7-16(24)8-6-15)25(11-4-12-29-2)23(28)22(19)27/h5-10,13,20,26H,4,11-12H2,1-3H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGBACXIJROVDP-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)Br)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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